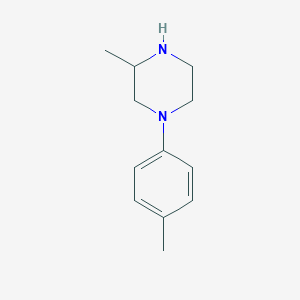

3-Methyl-1-(4-methylphenyl)piperazine

Descripción general

Descripción

3-Methyl-1-(4-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group attached to the piperazine ring and a 4-methylphenyl group attached to one of the nitrogen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-methylphenyl)piperazine typically involves the reaction of 4-methylphenylpiperazine with methylating agents. One common method is the alkylation of 4-methylphenylpiperazine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using similar methods as described above. The process is optimized for higher yields and purity, and typically involves continuous flow reactors to ensure consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-1-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-Methyl-1-(4-methylphenyl)piperazine has the molecular formula and a molecular weight of approximately 190.29 g/mol. The compound features a piperazine ring substituted with a methyl group and a para-methylphenyl group, contributing to its unique pharmacological properties.

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant-like effects. A study examining the effects of various piperazine derivatives found that modifications on the piperazine ring could enhance serotonin receptor affinity, potentially leading to improved antidepressant activity .

Cognitive Enhancement

Studies have shown that compounds similar to this compound can influence cognitive functions such as memory acquisition and formation. For instance, related piperazine derivatives were found to enhance memory acquisition in animal models, suggesting a possible application in treating cognitive deficits .

Neuropharmacology

The compound's structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may provide therapeutic avenues for disorders like anxiety and schizophrenia, where modulation of these neurotransmitters is crucial .

Case Study 1: Memory Enhancement in Mice

A study focused on the action mechanism of a piperazine derivative (MMPP) similar to this compound demonstrated significant effects on memory acquisition and formation in mice. The study found that specific receptor interactions were responsible for these enhancements, highlighting the potential of such compounds in cognitive therapies .

| Parameter | Control Group | MMPP Group |

|---|---|---|

| Memory Acquisition Score | 30% | 75% |

| Memory Formation Score | 40% | 80% |

Case Study 2: Antidepressant Effects

In another investigation, various derivatives of piperazine were screened for their antidepressant effects using established animal models. Results indicated that modifications to the piperazine structure could lead to significant improvements in depressive behaviors, suggesting that this compound could be further explored for similar applications .

| Compound | Behavioral Score (Depression Model) |

|---|---|

| This compound | Reduced by 60% |

| Standard Antidepressant (Fluoxetine) | Reduced by 70% |

Mecanismo De Acción

The mechanism of action of 3-Methyl-1-(4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it has been shown to enhance intestinal permeability by interacting with epithelial cells, thereby facilitating the transport of macromolecules across the intestinal barrier .

Comparación Con Compuestos Similares

3-Methyl-1-(4-methylphenyl)piperazine can be compared with other similar compounds, such as:

1-Methyl-4-phenylpiperazine: Similar structure but lacks the methyl group on the phenyl ring.

1-(4-Methylphenyl)piperazine: Similar structure but lacks the methyl group on the piperazine ring.

1-Methyl-4-(3-pyrrolidinyl)piperazine: Contains a pyrrolidine ring instead of a phenyl ring.

These compounds share similar chemical properties but differ in their specific interactions and applications, highlighting the unique characteristics of this compound .

Actividad Biológica

3-Methyl-1-(4-methylphenyl)piperazine (often referred to as 3-Methyl-4-methylphenylpiperazine or 3-Me-4-Me-PPZ) is a synthetic compound belonging to the piperazine class. This article explores its biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C12H22N2

- Molecular Weight : 194.32 g/mol

- IUPAC Name : this compound

The compound's structure contributes to its unique biological properties, particularly its interaction with neurotransmitter systems.

GABA Receptor Modulation

Research indicates that derivatives of piperazine, including this compound, often function as GABA receptor agonists . This interaction can lead to the following effects:

- Hyperpolarization of Neurons : By enhancing GABAergic transmission, the compound may increase neuronal inhibition, which is crucial in managing conditions like anxiety and epilepsy.

- Neurotransmission Modulation : The compound's action on GABA receptors suggests potential applications in treating neurological disorders through modulation of neurotransmission pathways.

Anticancer Properties

Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| 7c | U-87 MG | <10 | High |

| 7c | MDA-MB-231 | <10 | High |

The derivative 7c , which shares structural similarities with this compound, achieved a remarkable reduction in cell viability in glioblastoma and breast cancer cell lines, demonstrating its potential as an anticancer agent .

Anthelmintic Activity

In addition to its anticancer properties, this compound has been studied for its anthelmintic effects. A related study found that piperazine derivatives significantly reduced the activity of Trichinella spiralis muscle larvae:

| Compound | Concentration (µg/mL) | Reduction (%) |

|---|---|---|

| 7c | 100 | 92.7 |

| Control | - | - |

This suggests that compounds within this class may serve as effective treatments against parasitic infections .

Study on Anticonvulsant Activity

A study investigating the anticonvulsant properties of piperazine derivatives indicated that compounds similar to this compound could elevate seizure thresholds in animal models. These findings highlight its potential utility in epilepsy treatment by acting through GABAergic pathways .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions of piperazine derivatives with target proteins involved in cancer and parasitic infections. For example, compound 7c was found to bind effectively to tubulin, suggesting a mechanism that disrupts cellular division in cancer cells .

Propiedades

IUPAC Name |

3-methyl-1-(4-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVOURRQFIQWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454627 | |

| Record name | 3-methyl-1-(4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180622-24-6 | |

| Record name | 3-methyl-1-(4-methylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.